molecular formula C16H21NO8S2 B11705692 Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide

Cat. No.: B11705692
M. Wt: 419.5 g/mol
InChI Key: FGDWWVOFLSXSRT-UHFFFAOYSA-N
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Description

Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide is a complex organic compound with the molecular formula C16H21NO8S2 and a molecular weight of 419.476 g/mol . This compound is known for its unique structure, which includes a dithiane ring and multiple ester groups. It is primarily used in research settings due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a dithiane derivative under acidic conditions to form the core structure. This is followed by esterification reactions to introduce the dimethyl ester groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up for larger production volumes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiane derivatives .

Scientific Research Applications

Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action for Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide involves its interaction with various molecular targets. The compound’s dithiane ring and ester groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. detailed studies on its specific molecular targets and pathways are limited .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate: A similar compound without the tetraoxide groups.

    Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide: A variant with different ester groups.

Uniqueness

This compound is unique due to its combination of a dithiane ring and multiple ester groups, which confer distinctive chemical properties and reactivity. This makes it a valuable compound for research in organic chemistry and related fields .

Properties

Molecular Formula

C16H21NO8S2

Molecular Weight

419.5 g/mol

IUPAC Name

dimethyl 5-[4-(dimethylamino)phenyl]-1,1,3,3-tetraoxo-1,3-dithiane-4,6-dicarboxylate

InChI

InChI=1S/C16H21NO8S2/c1-17(2)11-7-5-10(6-8-11)12-13(15(18)24-3)26(20,21)9-27(22,23)14(12)16(19)25-4/h5-8,12-14H,9H2,1-4H3

InChI Key

FGDWWVOFLSXSRT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(S(=O)(=O)CS(=O)(=O)C2C(=O)OC)C(=O)OC

Origin of Product

United States

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